molecular formula C6H10O4S2Sr B13728081 Strontium bis(2-mercaptopropionate) CAS No. 35440-77-8

Strontium bis(2-mercaptopropionate)

Cat. No.: B13728081
CAS No.: 35440-77-8
M. Wt: 297.9 g/mol
InChI Key: UGGWBGCKROXODH-UHFFFAOYSA-L
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Description

Strontium bis(2-mercaptopropionate) is an organostrontium compound with the molecular formula C 6 H 10 O 4 S 2 Sr and a molecular weight of 297.90 g/mol . Its structure features a strontium cation (Sr 2+ ) coordinated by two 2-mercaptopropionate anions, as represented by the Canonical SMILES: CC(C(=O)[O-])S.CC(C(=O)[O-])S.[Sr+2] . This configuration makes it a compound of significant interest in materials science, particularly in the development of advanced polymers. The 2-mercaptopropionate moiety provides a thiol (-SH) functional group, which is highly reactive and pivotal in "click chemistry" reactions, such as thiol-ene couplings . These reactions are valuable for creating cross-linked polymer networks with tailored properties. In research, Strontium bis(2-mercaptopropionate) is primarily investigated for its potential application in self-healing coatings and composites . It can act as a reactive component or a catalyst in systems where microcapsules containing healing agents (like acrylates) and hardeners (thiols) are embedded within a polymer matrix . When microcracks form and rupture these capsules, the released components, including those with thiol functionalities, can rapidly polymerize via a click reaction, autonomously repairing the damage and restoring the material's integrity while providing corrosion resistance . Furthermore, compounds with mercaptopropionate structures are explored in the synthesis of liquid crystal elastomers and other smart materials, indicating its utility in creating responsive and biodegradable medical implants . The strontium metal center may also contribute specific benefits, as strontium ions are known in other contexts (e.g., strontium ranelate) for influencing bone growth, suggesting potential cross-over applications in bioactive composites, though this requires further investigation . As a reagent, it is essential for researchers to consult the relevant Safety Data Sheet for proper handling. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

35440-77-8

Molecular Formula

C6H10O4S2Sr

Molecular Weight

297.9 g/mol

IUPAC Name

strontium;2-sulfanylpropanoate

InChI

InChI=1S/2C3H6O2S.Sr/c2*1-2(6)3(4)5;/h2*2,6H,1H3,(H,4,5);/q;;+2/p-2

InChI Key

UGGWBGCKROXODH-UHFFFAOYSA-L

Canonical SMILES

CC(C(=O)[O-])S.CC(C(=O)[O-])S.[Sr+2]

Related CAS

79-42-5 (Parent)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Strontium Bis 2 Mercaptopropionate

The synthesis of Strontium bis(2-mercaptopropionate) can be approached through several methodologies, each offering distinct advantages in terms of reaction conditions, product characteristics, and environmental impact. The choice of method often depends on the desired purity, yield, and scalability of the final product.

Advanced Structural Elucidation and Spectroscopic Characterization of Strontium Bis 2 Mercaptopropionate

Single-Crystal X-Ray Diffraction Studies: Detailed Coordination Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of a compound. For Strontium bis(2-mercaptopropionate), SCXRD analysis would provide critical insights into the coordination environment of the strontium ion.

Based on studies of other strontium carboxylates and alkaline earth metal thiolates, a complex coordination environment is anticipated. db-thueringen.desyr.edu Strontium(II) is a large cation and typically exhibits high coordination numbers, commonly 8 or 9, and occasionally higher. tandfonline.comtandfonline.comnih.gov The 2-mercaptopropionate ligand is bifunctional, possessing both a carboxylate group and a thiolate group. It is expected that the strontium ion would be coordinated by oxygen atoms from the carboxylate group and the sulfur atom from the thiolate group.

An SCXRD study would precisely measure the Sr-O and Sr-S bond distances, providing valuable information about the nature of these interactions.

Table 1: Expected Crystallographic Parameters for Strontium bis(2-mercaptopropionate) Based on Analogous Compounds

ParameterExpected Value/ObservationRationale/Reference
Coordination Number (CN) 8 or 9Common for Sr(II) complexes. tandfonline.comtandfonline.comnih.gov
Coordination Geometry Distorted polyhedron (e.g., tricapped trigonal prism)High coordination numbers lead to complex geometries. nih.gov
Ligand Binding Modes Carboxylate: Bridging, Chelating; Thiolate: Terminal, BridgingBifunctional nature of the ligand allows for polymeric structures. nih.govnih.gov
Sr-O Bond Length (Å) ~2.50 - 2.90 ÅTypical range for Sr-carboxylate and Sr-water interactions. researchgate.net
Sr-S Bond Length (Å) > 3.0 ÅSr-S bonds are expected to be longer and more ionic than transition metal-sulfur bonds.
Crystal System Low symmetry (e.g., Monoclinic, Triclinic)Complex, polymeric structures often crystallize in lower symmetry space groups. tandfonline.comnih.gov
Supramolecular Structure 1D, 2D, or 3D coordination polymerBridging capabilities of the ligand. tandfonline.comnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting and Mode Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and is highly effective for identifying functional groups and inferring coordination environments in metal complexes. mtu.edu For Strontium bis(2-mercaptopropionate), these two techniques would offer complementary information. researchgate.net

Key Expected Vibrational Modes:

Carboxylate (COO⁻) Stretches: The most informative region in the IR spectrum would be the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate group, typically found between 1650 cm⁻¹ and 1380 cm⁻¹. researchgate.net The positions of these bands and the separation between them (Δν = νasym - νsym) are diagnostic of the carboxylate coordination mode. A large Δν is typically associated with a monodentate coordination, while a smaller Δν suggests a bidentate (chelating or bridging) mode. For a strontium isobutyrate complex, these bands were observed at 1556 cm⁻¹ (asymmetric) and 1366–1426 cm⁻¹ (symmetric). nih.gov

Thiolate (S⁻) Vibrations: Since the thiol proton is lost upon coordination, the S-H stretching vibration (typically ~2550 cm⁻¹) present in the free 2-mercaptopropionic acid would be absent in the spectrum of the strontium salt. The C-S stretching vibration, expected in the 600-700 cm⁻¹ region, would be present and its position might shift upon coordination to the strontium ion.

C-H and C-C Vibrations: The spectra would also feature C-H stretching and bending vibrations from the methyl and methine groups, as well as C-C stretching modes. Raman spectroscopy is particularly useful for observing the C-C backbone vibrations. researchgate.net

Table 3: Expected Key Vibrational Frequencies (cm⁻¹) for Strontium bis(2-mercaptopropionate)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)TechniqueComments
O-H Stretch (of water) 3000 - 3600IR, RamanPresent only if coordinated or lattice water exists.
C-H Stretch 2850 - 3000IR, RamanFrom methyl and methine groups.
S-H Stretch AbsentIR, RamanDeprotonation to thiolate upon salt formation.
COO⁻ Asymmetric Stretch 1540 - 1650IRPosition sensitive to coordination mode and cation. researchgate.net
COO⁻ Symmetric Stretch 1380 - 1450IR, RamanPosition sensitive to coordination mode and cation. researchgate.net
C-C Stretch 1040 - 1120RamanUseful for identifying carbon chain structure. researchgate.net
C-S Stretch 600 - 700IR, RamanPosition may shift upon coordination to Sr²⁺.
Sr-O / Sr-S Stretch < 400RamanLow-frequency modes indicative of metal-ligand bonds.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Strontium Coordination Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. For Strontium bis(2-mercaptopropionate), XAS experiments could be performed at both the Strontium (Sr) K-edge and the Sulfur (S) K-edge.

Strontium K-edge XAS/EXAFS: The EXAFS region of the Sr K-edge spectrum provides information about the local atomic environment around the strontium atoms. researchgate.net Analysis of the EXAFS oscillations allows for the determination of the number, type, and distance of the nearest neighboring atoms. This would be invaluable for confirming the coordination of both oxygen and sulfur atoms to the strontium center. One could determine the average number of oxygen neighbors (from carboxylate and potentially water) and sulfur neighbors (from the thiolate) and their respective average bond distances (R_Sr-O_ and R_Sr-S_). This technique is particularly useful for materials that are amorphous or difficult to crystallize. researchgate.net The X-ray Absorption Near Edge Structure (XANES) region at the Sr K-edge is sensitive to the oxidation state (confirming Sr²⁺) and the coordination geometry.

Sulfur K-edge XANES: The S K-edge XANES spectrum is highly sensitive to the oxidation state and chemical environment of the sulfur atom. arizona.edunih.govesrf.fr For Strontium bis(2-mercaptopropionate), the S K-edge would show a distinct absorption edge whose energy is characteristic of a thiolate (S⁻¹ or oxidation state -2). This would clearly differentiate it from unreacted thiol (S-H), disulfide (S-S), or oxidized sulfur species like sulfinates or sulfonates. esrf.fr The fine structure of the edge can also provide information about the nature of the Sr-S bond.

Table 4: Information Obtainable from XAS/EXAFS for Strontium bis(2-mercaptopropionate)

TechniqueInformation Provided
Sr K-edge EXAFS - Average Sr-O and Sr-S bond distances- Average coordination numbers of O and S around Sr- Information on thermal and static disorder
Sr K-edge XANES - Confirmation of Sr(II) oxidation state- Information on the coordination geometry (e.g., centrosymmetric vs. non-centrosymmetric)
S K-edge XANES - Confirmation of the thiolate (S⁻) chemical state- Detection of other sulfur species (impurities)- Probing the electronic structure of the Sr-S bond

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species or Paramagnetic Impurities

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The Strontium(II) ion has a d⁰ electron configuration, and the bis(2-mercaptopropionate) ligand is a closed-shell species. Therefore, a pure, stoichiometric sample of Strontium bis(2-mercaptopropionate) is diamagnetic and would be EPR silent. researchgate.netresearchgate.net

The value of EPR spectroscopy in this context lies in its ability to serve as an extremely sensitive tool for the detection and characterization of paramagnetic impurities, even at very low concentrations. uab.edu Potential impurities could include:

Transition Metal Ions: Contamination from transition metals like Fe(III), Mn(II), or Cu(II) during synthesis would be readily detectable. Each of these ions has a characteristic EPR spectrum that can be used for identification and quantification. For example, a study on strontium titanate used EPR to identify Fe³⁺ and Cr³⁺ defects. uab.edu

Radical Species: The presence of organic radicals, which might form through oxidative side-reactions or degradation, could also be identified.

Therefore, while a null EPR spectrum would be indicative of a high-purity, diamagnetic sample, the presence of signals would provide crucial information about the nature and quantity of paramagnetic impurities.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elucidating the structure of compounds. nih.gov For a metal-organic salt like Strontium bis(2-mercaptopropionate), soft ionization techniques are required to prevent premature fragmentation and allow for the observation of a molecular ion or related adducts.

Ionization Techniques:

Electrospray Ionization (ESI): ESI is a gentle technique well-suited for ionic compounds. It is likely that in a suitable solvent, Strontium bis(2-mercaptopropionate) would produce ions such as [Sr(C₃H₅O₂S)]⁺ (strontium cation with one ligand) or adducts with the intact neutral molecule, for example, [Sr(C₃H₅O₂S)₂ + H]⁺ or [Sr(C₃H₅O₂S)₂ + Na]⁺.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS is another soft ionization technique suitable for non-volatile salts. The compound would be co-crystallized with a matrix and ionized by a laser, potentially yielding pseudomolecular ions.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of a selected parent ion. The fragmentation pattern would provide structural confirmation. Expected fragmentation pathways would include the sequential loss of the 2-mercaptopropionate ligands, or fragmentation of the ligand itself (e.g., loss of CO₂). This analysis would help to validate the connection between the strontium and the ligands.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanoscale Structure

Electron microscopy techniques are used to visualize the micromorphology and nanostructure of solid materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. For a powder sample of Strontium bis(2-mercaptopropionate), SEM would reveal the particle size distribution, shape (e.g., crystalline plates, needles, amorphous aggregates), and degree of agglomeration. researchgate.net The morphology is often dependent on the method of synthesis and purification (e.g., precipitation, crystallization). researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and provides information about the internal structure of the material. TEM can reveal the presence of crystalline domains, lattice fringes (confirming crystallinity), and any nanoscale structural features or defects. metu.edu.tr

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Both SEM and TEM instruments are often equipped with EDX detectors. This analytical technique provides elemental analysis of the sample by detecting characteristic X-rays emitted from the material under electron beam bombardment. An EDX spectrum of Strontium bis(2-mercaptopropionate) would confirm the presence and provide a semi-quantitative ratio of strontium, sulfur, oxygen, and carbon, verifying the elemental composition of the synthesized material. nih.gov

Coordination Chemistry and Ligand Interactions of Strontium Bis 2 Mercaptopropionate

Chelation Behavior and Bonding Modes of 2-Mercaptopropionate Ligand with Strontium

The 2-mercaptopropionate ligand (2-MPA) possesses two potential donor sites for coordination with a metal ion: the oxygen atoms of the carboxylate group (-COO⁻) and the sulfur atom of the thiol group (-S⁻). The interaction with the Sr²⁺ ion can lead to different bonding modes. The larger ionic radius of strontium, compared to lighter alkaline earth metals, allows for flexible coordination geometries and higher coordination numbers, often 6 or higher. github.iounifr.ch

The primary interaction is expected to be between the hard Lewis acid Sr²⁺ and the hard base of the carboxylate oxygen atoms. The carboxylate group can coordinate to the strontium ion in a monodentate (one oxygen atom) or, more commonly, a bidentate chelating or bridging fashion. The involvement of the softer thiol group in direct coordination to strontium is less favorable but can occur, leading to the formation of a five-membered chelate ring. The actual bonding mode is sensitive to factors such as pH, which dictates the protonation state of the ligand, and the presence of other competing ligands or solvent molecules.

Table 1: Potential Bonding Modes of 2-Mercaptopropionate with Strontium
Bonding ModeCoordinating AtomsDescription
Monodentate (Carboxylate)One OxygenThe ligand binds to the strontium ion through a single oxygen atom of the carboxylate group.
Bidentate Chelate (Carboxylate)Two OxygensBoth oxygen atoms of the carboxylate group bind to the same strontium ion, forming a four-membered ring.
Bidentate Chelate (Carboxylate-Thiol)One Oxygen, One SulfurOne oxygen from the carboxylate group and the sulfur from the deprotonated thiol group bind to the same strontium ion, forming a stable five-membered ring.
BridgingOxygen and/or SulfurThe ligand links two or more strontium centers, which can lead to the formation of coordination polymers.

Influence of Stoichiometry and Anions on Complex Formation and Structure

The stoichiometry between the strontium ion and the 2-mercaptopropionate ligand significantly affects the nature of the resulting complex. In solution, equilibria involving 1:1 (Sr:L) and 1:2 (Sr:L₂) species, such as [Sr(L)]⁺ and [Sr(L)₂], are expected. The formation of these species is governed by their respective stability constants.

The structure of strontium complexes can be polymeric. For instance, studies on strontium carboxylates have shown they can form two-dimensional coordination polymers. rsc.org The presence of other anions in the solution can also influence the final structure. These anions can either be non-coordinating, simply balancing the charge, or they can actively participate in the coordination sphere of the strontium ion, competing with the 2-mercaptopropionate ligand and potentially leading to the formation of mixed-ligand complexes. osti.gov The flexible coordination number of strontium allows it to accommodate various ligands, including water molecules, which are often found completing the coordination sphere in aqueous solutions. rsc.orgnih.gov

pH-Dependent Coordination Equilibria and Speciation in Solution

The coordination of 2-mercaptopropionate to strontium is highly dependent on the pH of the solution, as this determines the protonation state of the ligand's functional groups. 2-Mercaptopropionic acid (H₂L) has two acidic protons, one on the carboxylic acid group and one on the thiol group, with distinct pKa values.

Low pH: At very low pH, the ligand exists predominantly as the fully protonated, neutral species (H₂L). Its ability to coordinate to Sr²⁺ is minimal.

Intermediate pH: As the pH increases past the first pKa (carboxylic acid), the ligand becomes the monoanion (HL⁻), with a deprotonated carboxylate group. This is typically the pH range where coordination to strontium begins, primarily through the carboxylate group.

High pH: As the pH increases further, surpassing the second pKa (thiol group), the ligand becomes the dianion (L²⁻). In this state, both the carboxylate and the thiol groups are deprotonated and available for chelation, which can lead to the formation of more stable complexes.

The interaction of strontium with dissolved organic matter, which contains similar functional groups, has been shown to be strongly pH-dependent. mdpi.com For instance, the binding of Sr²⁺ can be reduced at lower pH due to the protonation of binding sites. mdpi.com Conversely, under highly alkaline conditions (e.g., pH 11), changes in the coordination environment can lead to the formation of different, sometimes stronger, fluorescent complexes or even precipitates. mdpi.com

Table 2: pH-Dependent Species of 2-Mercaptopropionic Acid
pH RangePredominant Ligand SpeciesPotential for Sr²⁺ Coordination
Strongly Acidic (pH &lt; pKa₁)H₂L (neutral)Very low
Moderately Acidic to Neutral (pKa₁ &lt; pH &lt; pKa₂)HL⁻ (monoanion)Moderate (via carboxylate)
Alkaline (pH &gt; pKa₂)L²⁻ (dianion)High (potential for carboxylate-thiol chelation)

Solvent Effects on Coordination Sphere and Ligand Exchange Dynamics

The choice of solvent plays a critical role in the coordination chemistry of strontium bis(2-mercaptopropionate). In aqueous solutions, water molecules are strong competitors for coordination sites on the Sr²⁺ ion. The transport and adsorption behavior of strontium in porous media, for example, is highly dependent on ionic strength and pH, which control the competition for binding sites. mdpi.com

Comparative Coordination Chemistry with Other Alkaline Earth Metals (e.g., Magnesium, Calcium)

The coordination chemistry of strontium with 2-mercaptopropionate can be understood by comparing it with that of other alkaline earth metals, primarily magnesium (Mg²⁺) and calcium (Ca²⁺). A general trend within Group 2 is that the tendency to form complexes decreases down the group. github.io

Magnesium (Mg²⁺): Due to its smaller ionic radius and higher charge density, Mg²⁺ generally forms more stable complexes than Ca²⁺ and Sr²⁺ with the same ligand. It typically exhibits a strict octahedral coordination geometry, with a coordination number of 6, as seen in [Mg(H₂O)₆]²⁺. github.io

Calcium (Ca²⁺): Calcium is intermediate in size and forms complexes with stability between that of magnesium and strontium. Its larger size compared to magnesium allows for more flexible coordination numbers, commonly ranging from 6 to 8. unifr.ch

Strontium (Sr²⁺): Strontium has the largest ionic radius of the three. This results in a lower charge density and consequently weaker electrostatic interactions with ligands, leading to complexes that are generally less stable than their magnesium and calcium analogs. However, its large size facilitates high and variable coordination numbers (often 8 or 9), allowing for the formation of complex polymeric structures. unifr.chnih.gov

This trend in stability (Mg²⁺ > Ca²⁺ > Sr²⁺) is a direct consequence of the decreasing charge-to-radius ratio down the group.

Table 3: Comparison of Alkaline Earth Metal Properties Relevant to Coordination
PropertyMagnesium (Mg²⁺)Calcium (Ca²⁺)Strontium (Sr²⁺)
Ionic Radius (pm)72100118
Typical Coordination Number66-88-9
Relative Complex StabilityHighestIntermediateLowest

Theoretical and Computational Studies on Strontium Bis 2 Mercaptopropionate

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Vibrational Frequencies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and bonding of strontium bis(2-mercaptopropionate). These calculations can predict the molecule's geometry, the nature of the strontium-sulfur bond, and the distribution of electron density. By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can understand the molecule's reactivity and electronic transitions.

Furthermore, DFT calculations are employed to predict the vibrational frequencies of strontium bis(2-mercaptopropionate). The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the stretching and bending of its various bonds.

Computational Parameter Description
Functional The choice of exchange-correlation functional (e.g., B3LYP, PBE) influences the accuracy of the calculated properties.
Basis Set The set of mathematical functions used to describe the atomic orbitals (e.g., 6-31G*, LANL2DZ).
Optimized Geometry The lowest energy arrangement of atoms in the molecule, providing bond lengths and angles.
Mulliken/NPA Charges Calculated atomic charges that offer insights into the ionic/covalent character of bonds.
Vibrational Frequencies Predicted frequencies of molecular vibrations, corresponding to peaks in IR and Raman spectra.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Crystal Growth Mechanisms

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of strontium bis(2-mercaptopropionate) in different environments. In solution, MD can model the interactions between the strontium salt and solvent molecules, revealing information about solvation shells and the coordination of solvent molecules around the strontium ion and mercaptopropionate ligands.

MD simulations are also instrumental in understanding the nucleation and growth of strontium bis(2-mercaptopropionate) crystals from a solution or melt. researchgate.net By tracking the trajectories of individual molecules over time, researchers can observe the self-assembly process, the formation of crystal nuclei, and the subsequent growth of crystal facets. researchgate.net These simulations can elucidate the role of intermolecular forces in directing the crystal packing. researchgate.net

Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method used to analyze the electron density distribution obtained from DFT calculations. This analysis provides a rigorous definition of atoms within a molecule and characterizes the nature of the chemical bonds between them. For strontium bis(2-mercaptopropionate), QTAIM can be used to:

Identify Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms.

Analyze the Laplacian of the Electron Density (∇²ρ): The sign of the Laplacian at a BCP helps to distinguish between shared (covalent) and closed-shell (ionic) interactions. A negative value typically indicates a covalent bond, while a positive value suggests an ionic interaction.

Calculate Bond Ellipticity: This parameter provides information about the cylindrical symmetry of the electron density along the bond path, indicating the presence of π-character.

QTAIM Parameter Significance in Bonding Analysis
Electron Density (ρ) at BCP Correlates with the strength of the chemical bond.
Laplacian of Electron Density (∇²ρ) at BCP Differentiates between ionic and covalent bonding character.
Total Energy Density (H) at BCP The sign of H can also help to characterize the nature of the interaction.

Spectroscopic Parameter Prediction and Validation through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of strontium bis(2-mercaptopropionate). Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the energies and intensities of electronic transitions.

As mentioned earlier, DFT calculations also yield theoretical vibrational spectra (IR and Raman). By comparing these predicted spectra with experimental measurements, a detailed assignment of vibrational modes can be achieved. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated, aiding in the interpretation of experimental NMR data and confirming the connectivity of atoms within the molecule.

Intermolecular Interactions and Crystal Packing Analysis using Computational Approaches

Understanding the forces that govern how strontium bis(2-mercaptopropionate) molecules arrange themselves in a crystal is crucial. Computational approaches allow for a detailed analysis of the crystal packing and the various intermolecular interactions at play. These interactions can include:

Ionic Interactions: Between the strontium cation (Sr²⁺) and the carboxylate groups of the mercaptopropionate ligands.

Hydrogen Bonding: Although not a classic hydrogen bond donor, interactions involving C-H groups and oxygen or sulfur atoms can influence the crystal structure.

Tools such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing. This analysis helps to identify the most significant interactions responsible for the stability of the crystalline solid.

Reactivity and Reaction Mechanisms of Strontium Bis 2 Mercaptopropionate

Thermal Decomposition Pathways and Kinetic Analysis

Detailed studies on the thermal decomposition of Strontium bis(2-mercaptopropionate) are not extensively documented. However, the thermal behavior of metal thiolates, in general, involves the cleavage of the carbon-sulfur bond, often leading to the formation of metal sulfides. researchgate.net For alkaline earth metals like strontium, the thermal stability of their compounds, such as carbonates and hydroxides, tends to increase down the group. docbrown.info This trend suggests that strontium compounds are generally more thermally stable than their magnesium and calcium counterparts. docbrown.info

The decomposition of metal thiolates can proceed through various mechanisms, including S-C bond scission to yield a metal sulfide (B99878) and carbocation intermediates. researchgate.net For some tertiary-alkyl metal thiolates, thermal decomposition between 200-400 °C has been shown to produce metal sulfide films and volatile dialkyl sulfides via a proposed SN1 mechanism. nih.govelsevierpure.com

While specific kinetic parameters for Strontium bis(2-mercaptopropionate) are not available, the thermal analysis of other metal-organic compounds provides a framework for what such an analysis would entail. For instance, the kinetics of thermal degradation of starches have been studied using thermogravimetric analysis (TGA), with activation energies for decomposition found to be in the range of 66.5–167 kJ·mol⁻¹. mdpi.com A similar approach could be employed to determine the kinetic and thermodynamic parameters for the decomposition of Strontium bis(2-mercaptopropionate).

Table 1: General Thermal Decomposition Trends of Related Compounds

Compound TypeGeneral Decomposition ProductsFactors Influencing Stability
Alkaline Earth CarbonatesMetal Oxide + Carbon Dioxide docbrown.infoCation size (stability increases down the group) docbrown.info
Alkaline Earth HydroxidesMetal Oxide + Water docbrown.infoCation size (stability increases down the group) docbrown.info
Metal ThiolatesMetal Sulfide + Organic Fragments researchgate.netNature of the metal and organic substituent researchgate.netnih.gov

Hydrolytic Stability and Degradation Mechanisms in Aqueous Media

The hydrolytic stability of Strontium bis(2-mercaptopropionate) in aqueous media is another area where specific data is scarce. Generally, thiolates of early transition metals and alkaline earth metals are susceptible to hydrolysis. wikipedia.org This is due to the basicity of the thiolate ligand and the propensity of the strontium ion to coordinate with water molecules.

The stability of alkaline earth metal complexes with various ligands has been studied, revealing that the stability constants are influenced by temperature and the nature of the ligand. nih.gov A detailed study of Strontium bis(2-mercaptopropionate) would be necessary to determine its specific stability constants and degradation kinetics in aqueous environments.

Redox Chemistry of the Thiolate Ligand within the Strontium Complex

Strontium is an alkaline earth metal and is redox-inactive under normal chemical conditions, existing almost exclusively in the +2 oxidation state. Therefore, the redox chemistry of Strontium bis(2-mercaptopropionate) is expected to be centered on the 2-mercaptopropionate ligand.

The thiol group (-SH) in the ligand can undergo oxidation. A common oxidation reaction for thiols is the formation of a disulfide bond (S-S), which would lead to the dimerization of the 2-mercaptopropionate ligand and the release of the strontium ion. This process is a two-electron oxidation.

In the context of transition metal complexes, thiolate ligands are known to be redox-active and can participate in multi-electron transfer processes. rsc.org While strontium itself does not participate in the redox activity, the coordination of the thiolate to the metal center can influence its redox potential. The specific electrochemical properties of Strontium bis(2-mercaptopropionate), such as its oxidation and reduction potentials, would need to be determined experimentally through techniques like cyclic voltammetry.

Photochemical Reactivity and Light-Induced Transformations

There is a lack of specific information regarding the photochemical reactivity of Strontium bis(2-mercaptopropionate). However, the presence of the thiol group and the carboxylate group suggests that the compound may absorb in the UV region of the electromagnetic spectrum. UV-Vis spectroscopy could be used to determine the absorption characteristics of the complex. researchgate.net

Upon absorption of light, the complex could undergo several transformations. One possibility is the photo-oxidation of the thiolate ligand, similar to the redox chemistry described above, but initiated by light. Another potential pathway could involve the cleavage of the strontium-sulfur bond or the strontium-oxygen bond, leading to the dissociation of the ligands. The stability of copper nanoparticles capped with a related thiol, 3-mercaptopropionic acid (MPA), has been studied using UV-Vis spectroscopy, which can be a useful technique for monitoring changes upon light exposure. researchgate.net Without experimental data, the specific photochemical pathways remain speculative.

Ligand Exchange Reactions and Transmetalation Studies with Other Inorganic Species

Ligand exchange reactions are fundamental to coordination chemistry and are expected to occur with Strontium bis(2-mercaptopropionate). chemguide.co.ukyoutube.com The 2-mercaptopropionate ligands can be displaced by other stronger coordinating ligands. The rate and extent of these reactions would depend on several factors, including the concentration and nature of the incoming ligand, the solvent, and the temperature. nih.gov

For example, the addition of a strong chelating agent like EDTA would likely lead to the displacement of the 2-mercaptopropionate ligands and the formation of a more stable strontium-EDTA complex.

Transmetalation is a reaction where the ligands are transferred from one metal center to another. If Strontium bis(2-mercaptopropionate) were reacted with a salt of a metal that forms a stronger bond with the thiolate ligand (a softer metal ion according to HSAB theory), a transmetalation reaction could occur. wikipedia.org For instance, reacting the strontium complex with a salt of a transition metal like copper(II) or zinc(II) might lead to the formation of the corresponding transition metal bis(2-mercaptopropionate) complex. The feasibility of such a reaction would depend on the relative thermodynamic stabilities of the strontium and the other metal complexes. mdpi.com

Table 2: Summary of Expected Reactivity for Strontium Bis(2-mercaptopropionate)

Reactivity TypeExpected BehaviorPotential Products
Thermal DecompositionDecomposition at elevated temperatures.Strontium Sulfide, organic byproducts.
HydrolysisSusceptible to hydrolysis, especially in acidic conditions.2-Mercaptopropionic Acid, Strontium Hydroxide (B78521).
Redox ReactionOxidation of the thiolate ligand.Dimerized 2-mercaptopropionate (disulfide).
Photochemical ReactionPotential for photo-oxidation or ligand dissociation.Varies depending on wavelength and conditions.
Ligand ExchangeSusceptible to displacement by stronger ligands.New strontium complexes.
TransmetalationPotential to transfer ligands to other metals.New metal thiolate complexes.

Applications in Materials Science and Inorganic Systems Strictly Non Biological/non Clinical

Precursor for Strontium-Containing Functional Materials (e.g., Strontium Sulfides, Oxides, Chalcogenides)

Strontium bis(2-mercaptopropionate) is a valuable precursor for synthesizing various strontium-containing functional materials. The presence of strontium, sulfur, and oxygen in its structure makes it a suitable single-source precursor for materials like strontium sulfide (B99878) (SrS) and strontium oxide (SrO). The thermal decomposition of strontium bis(2-mercaptopropionate) under controlled atmospheres can yield these materials with specific stoichiometries and microstructures.

Strontium sulfide is a notable material in the field of electronics and optoelectronics. It is investigated for its potential use in luminescent coatings and as a component in phosphors. nih.gov Additionally, strontium sulfide has been explored as a promising material for the reduction of nitrogen oxides. nih.gov The synthesis of strontium sulfide can be achieved through various methods, including the reduction of strontium sulfate (B86663) with coke at high temperatures or by heating strontium hydroxide (B78521) with sulfur. nih.gov The use of a single-source precursor like strontium bis(2-mercaptopropionate) can offer advantages in terms of process control and purity of the final product.

Similarly, strontium oxide nanoparticles have garnered interest for their catalytic properties. researchgate.netmdpi.com These nanoparticles can be synthesized through various methods, including the use of plant extracts in a green synthesis approach. researchgate.netnih.gov Strontium oxide-based materials have also been investigated for their catalytic potential in organic synthesis. mdpi.com

Role in the Synthesis of Nanomaterials and Self-Assembly Processes

The structure of strontium bis(2-mercaptopropionate), with its functional carboxylate and thiol groups, allows it to play a significant role in the synthesis and self-assembly of nanomaterials. These functional groups can coordinate with metal centers, influencing the nucleation and growth of nanoparticles and directing their assembly into ordered structures.

For instance, strontium-containing nanoparticles, such as strontium-doped hydroxyapatite, have been synthesized for various applications. researchgate.net The presence of strontium can modify the properties of the host material. In the context of self-assembly, the interaction of strontium ions with specifically designed organic ligands, such as bis(crown)stilbenes, can lead to the formation of complex supramolecular structures. rsc.org These self-assembled structures can exhibit interesting photophysical properties and can be used to template further chemical reactions. rsc.org

Catalytic Applications in Inorganic Transformations (e.g., Sulfur Chemistry, Polymerization Initiators for Non-Biological Polymers)

While direct catalytic applications of strontium bis(2-mercaptopropionate) are not extensively documented in the reviewed literature, its constituent parts and related compounds suggest potential roles in catalysis. The thiol groups in the 2-mercaptopropionate ligand are relevant to sulfur chemistry. Thiols are known to participate in various reactions involving sulfur-containing compounds.

In the realm of polymerization, related bifunctional initiators containing disulfide bridges have been utilized in atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP). sigmaaldrich.com These initiators allow for the synthesis of polymers with degradable linkages, which can be cleaved under specific conditions. For example, a disulfide-bridged ATRP initiator was used to create degradable polystyrene. sigmaaldrich.com This suggests that a molecule like strontium bis(2-mercaptopropionate) could potentially be adapted or serve as a precursor for creating initiators for the synthesis of non-biological polymers with specific functionalities.

Development as a Component in Sensors for Metal Ions in Abiotic Matrices

Strontium-containing coordination polymers have shown promise as fluorescent sensors for the detection of metal ions in aqueous environments. For example, a three-dimensional strontium coordination polymer, Sr2(tcbpe), has been developed as a selective and sensitive fluorescent sensor for Fe3+ ions. semanticscholar.org This sensor operates based on a fluorescence quenching mechanism and exhibits a high tolerance to water over a wide pH range. semanticscholar.org

Furthermore, gold nanoparticles functionalized with 2-mercaptosuccinic acid, a molecule structurally related to the ligand in strontium bis(2-mercaptopropionate), have been used to create colorimetric sensors for alkaline earth metal ions, including strontium (Sr2+), calcium (Ca2+), and barium (Ba2+). bohrium.comresearchgate.net The principle of these sensors relies on the aggregation of the functionalized nanoparticles in the presence of the target metal ions, leading to a visible color change. bohrium.com This indicates the potential for developing sensors for various metal ions by incorporating strontium bis(2-mercaptopropionate) or its derivatives into sensing platforms.

Table 1: Strontium-Based Metal Ion Sensors

Sensor Material Target Ion(s) Detection Principle Limit of Detection (LOD) Reference
Sr2(tcbpe) coordination polymer Fe3+ Fluorescence quenching 0.14 mM semanticscholar.org
2-mercaptosuccinic acid-functionalized gold nanoparticles Ca2+, Sr2+, Ba2+ Colorimetric (aggregation) Not specified for Sr2+ bohrium.comresearchgate.net
Bi-component system (naphthydrazide and 2,6-pyridinedicarboxylic acid) Cd2+, Fe2+, Fe3+ UV-visible and fluorescence spectroscopy 0.09 µM for Fe3+ nih.gov

Adsorption and Sequestration Studies for Heavy Metals in Environmental Remediation (Non-Biological Context)

Materials containing strontium have been investigated for their potential in the remediation of heavy metal contamination from aqueous solutions. While direct studies on strontium bis(2-mercaptopropionate) for this purpose are not prominent, related materials show significant promise.

For instance, sulfonated hyper-cross-linked polymers have been synthesized and studied for the selective removal of strontium (Sr) and cesium (Cs) ions from water. nih.gov These polymers exhibit high surface areas and demonstrate rapid and selective uptake of these ions through an ion-exchange mechanism. nih.gov The adsorption kinetics of these materials were found to follow a pseudo-second-order model, with high maximum loading capacities for both strontium and cesium. nih.gov

Other research has explored the use of various adsorbents, including agricultural byproducts like almond green hull and minerals like bentonite, for the removal of strontium from aqueous solutions. researchgate.net These studies highlight the effectiveness of adsorption as a low-cost and efficient method for environmental remediation. researchgate.net

Table 2: Adsorbents for Strontium Removal

Adsorbent Target Ion Maximum Adsorption Capacity (qe) Kinetic Model Reference
Sulfonated hyper-cross-linked polymer (SHCP-1) Sr 95.6 ± 2.8 mg·g-1 Pseudo-second-order nih.gov
Almond green hull Sr(II) 116.3 mg g-1 Pseudo-second-order researchgate.net
GMZ bentonite Sr(II) 9.72 mg/g Quasi-secondary adsorption kinetics researchgate.net

Integration into Composite Materials and Coatings for Specific Inorganic Functions (e.g., Corrosion Inhibition)

The integration of strontium compounds into composite materials and coatings can impart specific functionalities. While information on strontium bis(2-mercaptopropionate) in this context is limited, the properties of related strontium compounds suggest potential applications. For example, strontium chromate (B82759) has historically been used as a corrosion-inhibiting pigment in coatings. The release of chromate ions provides the protective action. However, due to the toxicity of chromates, there is a significant research effort to find suitable alternatives.

Strontium-containing compounds are being explored as less toxic alternatives for corrosion inhibition. The mechanism of action often involves the release of strontium ions, which can act as cathodic inhibitors, and the formation of a protective phosphate (B84403) or hydroxide layer on the metal surface. The development of smart coatings that release these inhibitors in response to corrosion triggers is an active area of research.

Environmental Fate and Abiotic Behavior

Sorption and Desorption Behavior on Inorganic Substrates (e.g., Minerals, Clays, Soil Components)

There is currently no specific data on the sorption and desorption characteristics of Strontium bis(2-mercaptopropionate) on inorganic environmental substrates. General principles of environmental chemistry suggest that the behavior of this compound would be influenced by the properties of both the strontium cation (Sr²⁺) and the 2-mercaptopropionate anion.

Leaching Characteristics and Mobility in Abiotic Environmental Models

Direct studies on the leaching and mobility of Strontium bis(2-mercaptopropionate) in soil or other abiotic matrices are not found in the available scientific literature. The mobility of this compound would be a function of its water solubility, its interaction with the solid phase of the environment (sorption/desorption), and its persistence.

Generally, compounds with high water solubility and weak interaction with soil particles are expected to have high mobility and leaching potential. Research on the leaching of strontium from materials like phosphogypsum has been conducted, but this pertains to the inorganic form of the element and is not directly applicable to the organostrontium compound . nih.gov

Interaction with Aqueous Environmental Compartments and Speciation Modeling

Information regarding the interaction of Strontium bis(2-mercaptopropionate) with aqueous environmental compartments and its speciation is not available. In an aqueous environment, the compound could potentially dissociate into strontium ions (Sr²⁺) and 2-mercaptopropionate ions. The extent of this dissociation would be governed by the compound's stability constant and the prevailing water chemistry, including pH and the presence of other ions.

Speciation modeling, which would predict the different forms in which the compound might exist in water, has not been performed for Strontium bis(2-mercaptopropionate). Such modeling would be crucial for understanding its bioavailability and potential for transport and transformation.

Photodegradation and Chemodegradation in Natural Water Systems (Abiotic)

There are no specific studies on the photodegradation or chemodegradation of Strontium bis(2-mercaptopropionate) in natural water systems. The thiol group in the 2-mercaptopropionate ligand could be susceptible to oxidation by various chemical oxidants present in natural waters. Additionally, the organic part of the molecule could undergo photodegradation upon exposure to sunlight. However, without experimental data, the rates and pathways of these degradation processes remain unknown. The degradation of other thiol-containing compounds has been studied and can be influenced by factors like the presence of sulfides. mdpi.com

Geochemical Cycling Potential in Terrestrial and Aquatic Systems (Strictly Abiotic)

The potential for abiotic geochemical cycling of Strontium bis(2-mercaptopropionate) has not been investigated. The concept of a geochemical cycle describes the pathways of elements through the Earth's crust and surface environments. britannica.comwikipedia.org For an organostrontium compound like this, its geochemical cycling would be tied to the fate of both strontium and the organic ligand.

The abiotic cycling would involve processes such as dissolution in water, transport, sorption to sediments and soils, and potential chemical transformations. The strontium, once released through degradation of the organic ligand, would enter the well-established geochemical cycle of strontium. researchgate.net The fate of the 2-mercaptopropionate would be part of the carbon and sulfur cycles.

Advanced Analytical Methodologies for Detection and Quantification Non Clinical

Chromatographic Techniques (e.g., HPLC-UV/Vis, GC-MS) for Purity Assessment and Quantification in Industrial or Environmental Samples

Chromatographic methods are indispensable for separating Strontium bis(2-mercaptopropionate) from complex matrices and quantifying its presence. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV/Vis) detector is a powerful tool for the purity assessment of the compound. The method relies on the principle that the analyte will absorb light at a specific wavelength, and the degree of absorption is directly proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, particularly for the analysis of volatile derivatives of the compound or its degradation products in environmental samples. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase. The separated components are then ionized and identified based on their mass-to-charge ratio, providing a high degree of certainty in identification and quantification.

Table 1: Comparison of Chromatographic Techniques for Strontium bis(2-mercaptopropionate) Analysis

TechniquePrincipleApplicationAdvantagesLimitations
HPLC-UV/Vis Separation based on polarity, detection via UV/Vis absorption.Purity testing of raw materials and finished products, quantification in industrial process streams.High resolution, good for non-volatile compounds, quantitative accuracy.Requires the compound to have a UV-active chromophore.
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.Identification of volatile impurities and degradation products in environmental matrices.High sensitivity and selectivity, definitive identification.Requires the compound to be volatile or amenable to derivatization.

Electrochemical Methods for Detection and Redox Characterization of the Compound

Electrochemical methods offer a sensitive and often rapid means of detecting and characterizing the redox behavior of Strontium bis(2-mercaptopropionate). Techniques such as cyclic voltammetry can be employed to study the oxidation and reduction processes of the thiol groups within the molecule. This information is valuable for understanding its potential role in redox-sensitive environments and for developing electrochemical sensors for its detection. The electrochemical response is typically dependent on the electrode material, pH, and the presence of other substances, requiring careful optimization of experimental conditions.

Spectrophotometric and Fluorometric Assays for Trace Analysis in Inorganic Systems

For the detection of trace amounts of Strontium bis(2-mercaptopropionate), spectrophotometric and fluorometric assays provide excellent sensitivity. These methods often involve the use of a reagent that reacts with the thiol groups of the molecule to produce a colored or fluorescent product. The intensity of the color or fluorescence is then measured and correlated to the concentration of the compound. These assays are particularly useful for rapid screening and can be adapted for high-throughput analysis in various inorganic sample matrices.

Application of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Strontium Analysis in Material Matrices

While chromatographic and spectroscopic methods target the organic part of the molecule, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for the ultra-sensitive determination of the strontium content. researchgate.net In this method, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the strontium atoms. The resulting ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected. ICP-MS is capable of measuring strontium concentrations down to the parts-per-trillion level, making it ideal for trace elemental analysis in a wide variety of material matrices. researchgate.net

Table 2: Key Parameters for ICP-MS Analysis of Strontium

ParameterTypical Value/ConditionPurpose
Plasma Gas ArgonTo generate and sustain the high-temperature plasma.
Plasma Power 1100-1550 WTo ensure efficient atomization and ionization of the sample.
Sample Introduction Nebulizer and spray chamberTo introduce the sample as a fine aerosol into the plasma.
Isotopes Monitored ⁸⁶Sr, ⁸⁷Sr, ⁸⁸SrFor quantification and isotopic ratio analysis.
Detection Limits ng/L to pg/L rangeEnables trace and ultra-trace analysis of strontium.

Method Validation for Environmental and Industrial Sample Analysis

To ensure the reliability and accuracy of the analytical data, all methods used for the analysis of Strontium bis(2-mercaptopropionate) in environmental and industrial samples must be rigorously validated. Method validation is a process that confirms that the analytical procedure employed for a specific test is suitable for its intended purpose. Key validation parameters include:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation of these analytical methods provides confidence in the data used for quality control, environmental monitoring, and regulatory compliance.

Future Research Directions and Unexplored Avenues

Exploration of Solid-State Strontium Bis(2-mercaptopropionate) Frameworks and Metal-Organic Frameworks (MOFs)

The unique combination of a divalent alkaline earth metal and a bifunctional thiolate-carboxylate ligand in Strontium bis(2-mercaptopropionate) presents a compelling case for its use as a building block in coordination polymers and Metal-Organic Frameworks (MOFs). Future research should be directed towards the synthesis and characterization of such solid-state materials. The presence of both soft (thiol) and hard (carboxylate) donor sites on the 2-mercaptopropionate ligand could lead to the formation of novel network topologies with interesting properties.

Current research on strontium-based MOFs has demonstrated their potential in various applications, but the use of thiolate-carboxylate linkers is a largely unexplored area. acs.org Investigations into the coordination behavior of Strontium bis(2-mercaptopropionate) under solvothermal conditions could yield crystalline frameworks with tunable porosity and functionality. The sulfur atom in the ligand could also serve as a site for post-synthetic modification, further expanding the potential applications of these materials. A key research question is whether the strontium ion will preferentially coordinate with the carboxylate or thiolate group, or if it will bridge between the two, leading to extended structures.

Development of Advanced Synthetic Routes with Enhanced Efficiency and Atom Economy

The current synthesis of Strontium bis(2-mercaptopropionate) typically involves the reaction of a strontium salt with 2-mercaptopropionic acid. ontosight.ai While effective, this method may not be the most efficient in terms of atom economy and sustainability. Future research should focus on developing advanced synthetic routes that minimize waste and maximize yield.

One promising avenue is the exploration of mechanochemical synthesis, which involves the grinding of solid reactants to initiate a chemical reaction. This solvent-free approach could offer a more environmentally friendly and cost-effective method for producing Strontium bis(2-mercaptopropionate). Additionally, the use of strontium precursors other than simple salts, such as strontium alkoxides or amides, could provide alternative reaction pathways with different selectivities and efficiencies. nih.gov A comparative study of different synthetic methodologies would be invaluable in identifying the most optimal route for large-scale production.

Synthetic RoutePotential AdvantagesResearch Focus
Aqueous Precipitation Simple, well-establishedOptimization of reaction conditions (pH, temperature) to control purity and yield.
Solvothermal Synthesis Potential for crystalline products (MOFs)Exploration of different solvent systems and temperature profiles.
Mechanochemistry Solvent-free, potentially higher atom economyInvestigation of reaction kinetics and scalability.
Precursor-based Synthesis Access to different reaction pathwaysSynthesis and reactivity of novel strontium precursors.

In-Depth Mechanistic Studies of Specific Redox and Ligand Exchange Reactions

The presence of a thiol group in Strontium bis(2-mercaptopropionate) suggests that the compound may participate in interesting redox chemistry. The thiol can be oxidized to form disulfide bonds, which could potentially lead to the formation of new polymeric or oligomeric species. Future research should employ techniques such as cyclic voltammetry and spectroelectrochemistry to investigate the redox behavior of this compound. Understanding the electrochemical properties is crucial for its potential application in areas such as catalysis or sensor technology.

Furthermore, the coordination of the 2-mercaptopropionate ligand to the strontium center is likely to be dynamic, with the potential for ligand exchange reactions. In-depth mechanistic studies using techniques like NMR spectroscopy could provide valuable insights into the kinetics and thermodynamics of these processes. osti.gov Understanding the lability of the strontium-ligand bonds is essential for predicting the compound's behavior in different chemical environments and for designing applications where controlled release of the ligand or metal ion is desired. The study of redox-active ligands in coordination complexes is a burgeoning field, and Strontium bis(2-mercaptopropionate) offers a unique platform for exploring these phenomena with an alkaline earth metal. yale.edumdpi.com

Novel Applications in Emerging Technologies

While the current applications of Strontium bis(2-mercaptopropionate) are limited, its unique chemical structure suggests potential for use in a variety of emerging technologies. The combination of a biocompatible metal ion (strontium) and a sulfur-containing ligand opens up possibilities in fields beyond the traditional uses of strontium compounds. nih.govnih.govdocbrown.infofrontiersin.org

One area of interest is in the development of novel biomaterials. Strontium is known to have beneficial effects on bone health, and the 2-mercaptopropionate ligand could be functionalized to impart additional properties, such as antimicrobial activity or the ability to bind to specific biological targets. The compound could also be explored as a component in dental materials, where strontium compounds have shown promise in reducing sensitivity and promoting remineralization. nih.gov

In the realm of materials science, the thiol group could be used to anchor the complex to gold surfaces or nanoparticles, creating functionalized interfaces with tailored properties. The compound could also be investigated as a precursor for the synthesis of strontium sulfide (B99878) (SrS) nanomaterials, which have applications in displays and sensors.

Potential Application AreaRationaleKey Research Questions
Biomaterials Biocompatibility of strontium, functionality of the ligand.Can the compound be incorporated into scaffolds for bone regeneration? Does it exhibit antimicrobial properties?
Dental Materials Known effects of strontium in dentistry.Can it be used as an additive in toothpaste or restorative materials to enhance performance?
Surface Functionalization Thiol group's affinity for gold.Can self-assembled monolayers be formed on gold surfaces? What are the properties of these layers?
Nanomaterial Precursor Potential to form SrS upon decomposition.What are the optimal conditions for the thermal decomposition to yield phase-pure SrS?

Comparative Studies with Analogous Divalent Metal Thiolate-Carboxylate Complexes

To fully appreciate the unique properties of Strontium bis(2-mercaptopropionate), it is essential to conduct comparative studies with analogous complexes of other divalent metals. Replacing strontium with other alkaline earth metals, such as calcium or barium, or with transition metals like zinc or copper, would provide valuable insights into the role of the metal ion in determining the structure, stability, and reactivity of the complex.

For instance, a comparison of the coordination geometries and bond strengths in the series of M(2-mercaptopropionate)₂ (where M = Ca, Sr, Ba) would help to elucidate the influence of ionic radius on the solid-state structure and solution behavior. researchgate.net Similarly, comparing the properties of the strontium complex with those of transition metal analogues could reveal interesting differences in their electronic and magnetic properties, arising from the d-electrons of the transition metals. nih.govresearchgate.net Such studies would contribute to a more fundamental understanding of the coordination chemistry of thiolate-carboxylate ligands and could guide the rational design of new materials with specific properties.

Addressing Research Gaps in Long-Term Abiotic Stability and Environmental Transformation Pathways

A significant gap in the current knowledge of Strontium bis(2-mercaptopropionate) is its long-term abiotic stability and its fate in the environment. While the general environmental behavior of strontium salts and organometallic compounds has been studied, specific data for this compound are lacking. mst.dk Future research should focus on understanding how factors such as pH, temperature, and exposure to light and air affect the stability of the compound over extended periods.

Furthermore, it is crucial to investigate the potential transformation pathways of Strontium bis(2-mercaptopropionate) in different environmental compartments, such as soil and water. naturalspublishing.com Studies should aim to identify any degradation products and assess their potential environmental impact. This knowledge is essential for ensuring the safe and responsible use of this compound in any future applications. The interaction of the compound with dissolved organic matter and mineral surfaces in the environment is another important area for investigation. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing strontium bis(2-mercaptopropionate), and how can purity be maximized?

  • Methodological Answer : Strontium bis(2-mercaptopropionate) is synthesized via neutralization of strontium hydroxide or carbonate with 2-mercaptopropionic acid under controlled stoichiometric ratios (1:2 molar ratio for Sr:ligand). Key steps include:
  • Reacting in anhydrous ethanol under nitrogen to prevent oxidation of thiol groups .
  • Purification via vacuum filtration and recrystallization from non-polar solvents (e.g., hexane) to remove unreacted ligands.
  • Purity validation using elemental analysis (C, H, S) and inductively coupled plasma mass spectrometry (ICP-MS) for Sr quantification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing strontium bis(2-mercaptopropionate)?

  • Methodological Answer :
  • FTIR : Confirm ligand coordination via S–H stretching (2500–2600 cm⁻¹ disappearance) and C=O/C–S vibrations (1650–1700 cm⁻¹ and 600–700 cm⁻¹, respectively) .
  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated DMSO to observe proton environments of the mercaptopropionate ligand.
  • XRD : Analyze crystalline structure; compare with simulated patterns from single-crystal data (if available) .

Q. How does pH influence the stability of strontium bis(2-mercaptopropionate) in aqueous solutions?

  • Methodological Answer :
  • Conduct stability studies by dissolving the compound in buffered solutions (pH 3–10) and monitoring decomposition via UV-Vis spectroscopy (absorbance at 280 nm for thiolate species).
  • Use dynamic light scattering (DLS) to detect precipitate formation. Stability is typically highest at pH 6–8 due to minimized ligand protonation/decomplexation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition profiles of strontium bis(2-mercaptopropionate)?

  • Methodological Answer : Discrepancies often arise from differences in synthesis conditions (e.g., hydration state, trace solvents). To reconcile:
  • Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres at 10°C/min.
  • Cross-validate with differential scanning calorimetry (DSC) to identify endo/exothermic events.
  • Compare with Sr(TMHD)₂ (a structurally analogous complex), which decomposes at 200–250°C . Adjust for ligand-specific stability (e.g., thiol vs. β-diketonate).

Q. What experimental designs are critical for studying ligand exchange kinetics in strontium bis(2-mercaptopropionate) complexes?

  • Methodological Answer :
  • Use stopped-flow spectroscopy with competing ligands (e.g., EDTA) to monitor exchange rates.
  • Vary ionic strength (NaNO₃) and temperature (10–50°C) to derive activation parameters (ΔH‡, ΔS‡) via Eyring plots.
  • Validate using 1H^{1}\text{H} NMR to track ligand displacement in real-time .

Q. How can computational modeling enhance the understanding of strontium bis(2-mercaptopropionate)’s coordination geometry?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) to optimize geometry and predict vibrational spectra.
  • Compare computed bond lengths (Sr–O/Sr–S) with XRD data.
  • Simulate ligand field effects on Sr²⁺ electronic structure using molecular orbital theory .

Data Reporting & Reproducibility Guidelines

  • Precision : Report decomposition temperatures and solubility with ±1°C and ±0.1 mg/mL precision, respectively, reflecting instrument capabilities (e.g., TGA ±0.5°C) .
  • Statistical Significance : Use ANOVA for comparing synthesis yields across multiple batches; report p-values <0.05 as significant .
  • Safety : Handle under inert atmosphere due to thiol oxidation risks; consult SDS for strontium compounds (e.g., Sr(TMHD)₂ safety protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.